1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole
Description
1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole is a compound of significant interest in various scientific fields due to its unique structural features. The presence of a trifluoromethyl group and a deuterated methyl group imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
Properties
IUPAC Name |
1-(trideuteriomethyl)-4-(trifluoromethyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-10-2-4(9-3-10)5(6,7)8/h2-3H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNAJACLPGPIK-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole typically involves the introduction of the trifluoromethyl group and the deuterated methyl group into the imidazole ring. One common method is the electrochemical deuteration approach, which converts aromatic trifluoromethyl groups to methyl-d3 groups using deuterium water in a common solvent like DMF. This method can achieve yields up to 94%, with a deuterium ratio up to 97% and CD3 incorporation up to 90% .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The electrochemical deuteration method mentioned above is one such approach that can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The trifluoromethyl and deuterated methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique isotopic labeling (deuterium) is valuable in studying metabolic pathways and enzyme mechanisms.
Medicine: It can be used in drug design and development, particularly in the creation of deuterated drugs that exhibit improved pharmacokinetic properties.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in proteins and enzymes. The deuterated methyl group can influence the compound’s metabolic stability and reduce the rate of metabolic degradation, leading to prolonged activity.
Comparison with Similar Compounds
Similar Compounds
1-(Methyl-d3)-4-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of an imidazole ring.
1-(Methyl-d3)-4-(trifluoromethyl)pyridine: Contains a pyridine ring, offering different electronic properties.
1-(Methyl-d3)-4-(trifluoromethyl)pyrazole: Features a pyrazole ring, which can affect its reactivity and applications.
Uniqueness
1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of the imidazole ring, trifluoromethyl group, and deuterated methyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
